Diethyl Succinate

Catalog No.
S584679
CAS No.
123-25-1
M.F
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl Succinate

CAS Number

123-25-1

Product Name

Diethyl Succinate

IUPAC Name

diethyl butanedioate

Molecular Formula

C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3

InChI Key

DKMROQRQHGEIOW-UHFFFAOYSA-N

solubility

19.1 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.2
1 mL in 50 mL water; miscible in alcohol, ether, oils

Synonyms

Butanedioic Acid Diethyl Ester; Succinic Acid Diethyl Ester;1,4-Diethyl Butanedioate; Butandioic Acid Diethyl Ester; Clorius; DESU; Diethyl Butanedioate; Diethyl succinate; Ethyl succinate; NSC 8875

Canonical SMILES

CCOC(=O)CCC(=O)OCC

The exact mass of the compound Diethyl succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11 m19.1 mg/ml at 25 °c19.1 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.21 ml in 50 ml water; miscible in alcohol, ether, oils. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8875. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl succinate (CAS 123-25-1) is a versatile aliphatic dicarboxylic acid diester widely utilized as a critical intermediate in organic synthesis, a flavoring agent, and a high-performance green solvent. Characterized by its low toxicity, non-SVHC (Substance of Very High Concern) status, and favorable boiling point (~218 °C), it serves as a foundational building block in the Stobbe condensation for manufacturing pharmaceutical active ingredients and complex lignans. In industrial procurement, it is increasingly selected as a safer, REACH-compliant alternative to traditional dipolar aprotic solvents like NMP for polymer processing, extraction workflows, and as a stable component in dibasic ester (DBE) blends [1].

Substituting diethyl succinate with its closest analogs, such as dimethyl succinate (DMS) or traditional industrial solvents, frequently compromises processability, handling, and analytical resolution. For instance, DMS possesses a melting point of 18–19 °C, making it prone to solidification in ambient or cool storage conditions, which necessitates heated transfer lines and disrupts bulk manufacturing workflows. Furthermore, in complex synthetic applications like the Stobbe condensation, replacing the ethyl ester with a methyl ester complicates the 1H NMR quantification of E/Z isomers due to signal overlap. Finally, substituting diethyl succinate with legacy solvents like NMP introduces severe regulatory burdens and reproductive toxicity risks that modern formulations actively seek to eliminate [1].

Bulk Handling and Thermal Processability: Diethyl Succinate vs. Dimethyl Succinate

A critical procurement differentiator between diethyl succinate and dimethyl succinate is their thermal behavior at ambient temperatures. Dimethyl succinate has a melting point of 18–19 °C, meaning it can solidify in cool warehouses or unheated transfer lines, requiring thermal jacketing to maintain pumpability. In contrast, diethyl succinate features a melting point of -21 °C, remaining a low-viscosity liquid across a much broader range of industrial operating conditions .

Evidence DimensionMelting Point / Ambient State
Target Compound Data-21 °C (Liquid at standard ambient conditions)
Comparator Or BaselineDimethyl succinate: 18–19 °C (Solidifies near room temperature)
Quantified Difference~40 °C reduction in melting point
ConditionsStandard atmospheric pressure storage and transfer

Procuring diethyl succinate eliminates the need for heated storage and transfer infrastructure, ensuring uninterrupted pumpability and reducing energy overhead in bulk manufacturing.

Regulatory Compliance and High-Temperature Solvency: Replacing NMP

Diethyl succinate is increasingly adopted as a drop-in green solvent to replace N-Methyl-2-pyrrolidone (NMP) in the dissolution of fluoropolymers like PVDF and ECTFE. While NMP is classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity, diethyl succinate is non-SVHC and fully REACH-compliant. Furthermore, diethyl succinate provides a higher boiling point (~218 °C) compared to NMP (~202 °C), which is advantageous for high-temperature membrane casting and reduces evaporative VOC losses during processing [1].

Evidence DimensionBoiling Point and Regulatory Status
Target Compound Data~218 °C; Non-SVHC (REACH compliant)
Comparator Or BaselineNMP: ~202 °C; SVHC (Reprotoxic)
Quantified Difference+16 °C boiling point with elimination of SVHC regulatory burden
ConditionsIndustrial polymer membrane casting and solvent extraction

Allows manufacturers to future-proof formulations against stringent REACH restrictions without sacrificing the high-temperature solvency required for fluoropolymers.

Analytical Resolution in Stobbe Condensation Synthesis

In the synthesis of complex pharmaceutical intermediates and lignans via the Stobbe condensation, diethyl succinate is often preferred over dimethyl succinate due to downstream analytical advantages. Literature indicates that when using dimethyl succinate, the methyl ester proton signals frequently overlap with critical methine or methyl protons of the target molecules in 1H NMR spectra. Utilizing diethyl succinate shifts these ester signals, providing a clear baseline that significantly improves the accuracy of calculating E/Z stereoisomer ratios during QA/QC [1].

Evidence Dimension1H NMR Signal Resolution for E/Z Isomer Quantification
Target Compound DataEthyl signals avoid overlap with target methine/methyl protons
Comparator Or BaselineDimethyl succinate: Methyl signals cause spectral overlap
Quantified DifferenceQualitative improvement in baseline resolution for stereoisomer integration
ConditionsPost-reaction structural verification of alkylidenesuccinic acid derivatives

Accelerates downstream QA/QC and structural verification, reducing analytical bottlenecks in the synthesis of complex active pharmaceutical ingredients.

Green Solvent for Fluoropolymer Membrane Casting

Due to its high boiling point (~218 °C) and non-SVHC status, diethyl succinate is an ideal replacement for NMP in the preparation of PVDF and ECTFE membranes. It provides the necessary solvency at elevated temperatures while ensuring compliance with modern REACH regulations, making it a sustainable choice for industrial membrane manufacturing [1].

Precursor for Stobbe Condensation in API Synthesis

Diethyl succinate is the optimal reagent for Stobbe condensations with aldehydes and ketones to form alkylidenesuccinic acids. Its use facilitates easier 1H NMR determination of E/Z isomer ratios compared to methyl analogs, streamlining the synthesis of pharmaceutical intermediates and antitumor lignans like Taiwanin A [2].

Low-VOC Component in Dibasic Ester (DBE) Blends

Because it remains a liquid at sub-zero temperatures (melting point -21 °C) unlike dimethyl succinate, diethyl succinate is a highly reliable component for industrial dibasic ester solvent blends used in coatings, paint strippers, and industrial cleaners that require cold-weather stability and pumpability without thermal jacketing [3].

Physical Description

Colorless liquid; [ICSC]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless mobile liquid with faint pleasant odour

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

174.08920892 Da

Monoisotopic Mass

174.08920892 Da

Boiling Point

217.00 to 218.00 °C. @ 760.00 mm Hg
217Â °C

Flash Point

90Â °C c.c.

Heavy Atom Count

12

Vapor Density

Relative vapor density (air = 1): 6.01

Density

1.04 g/cm³
1.031-1.041

LogP

1.2 (LogP)
1.20

Melting Point

-21 °C
-21Â °C

UNII

ELP55C13DR

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 398 of 400 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.04 [mmHg]
Vapor pressure, kPa at 55Â °C: 0.133

Other CAS

68989-32-2
123-25-1

Wikipedia

Diethyl_succinate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Butanedioic acid, 1,4-diethyl ester: ACTIVE

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